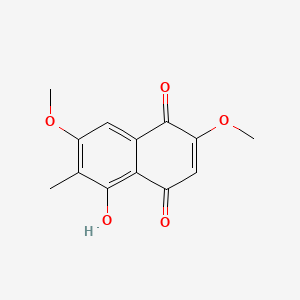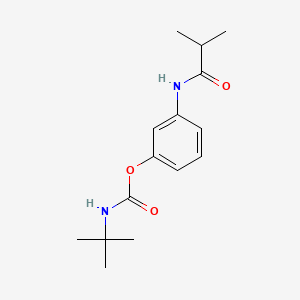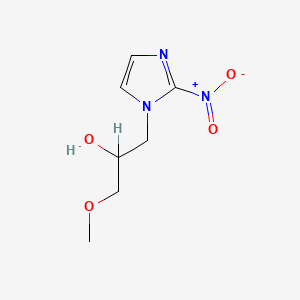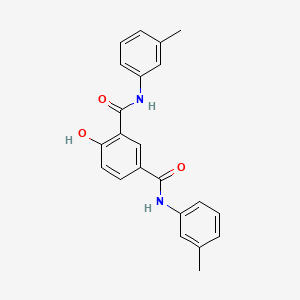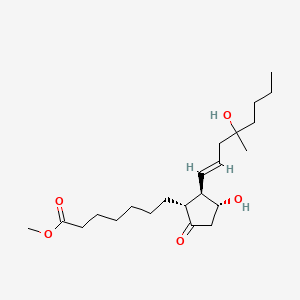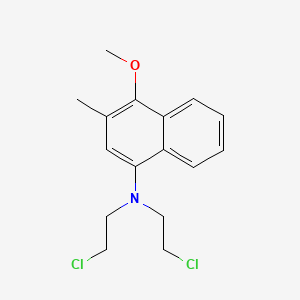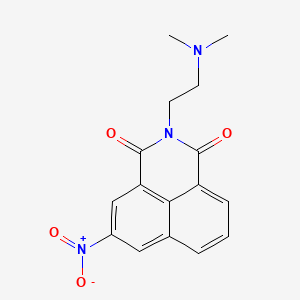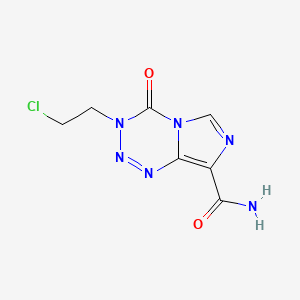![molecular formula C23H24N4O2 B1676668 N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide CAS No. 346689-77-8](/img/structure/B1676668.png)
N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide
Overview
Description
MLN576, also known as XR11576, is a novel monophenazine compound that has garnered significant attention in the field of cancer research. It is an orally active inhibitor of both topoisomerase I and II, enzymes that play crucial roles in DNA replication and cell division. By inhibiting these enzymes, MLN576 exhibits potent cytotoxic effects against various human and murine tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MLN576 involves multiple steps, starting from the appropriate phenazine derivatives. The key steps include:
Formation of the Phenazine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of functional groups to the phenazine core to enhance its biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of MLN576 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: MLN576 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phenazine core, altering its biological activity.
Substitution: Various substitution reactions can introduce different functional groups to the phenazine core, enhancing its potency and selectivity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted phenazine derivatives, each with unique biological activities .
Scientific Research Applications
MLN576 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of topoisomerase enzymes.
Biology: Investigated for its effects on DNA replication and cell division in various cell lines.
Medicine: Explored as a potential anticancer agent due to its cytotoxic effects on tumor cells.
Industry: Utilized in the development of new therapeutic agents targeting topoisomerase enzymes .
Mechanism of Action
MLN576 exerts its effects by interacting with both topoisomerase I and II. These enzymes are essential for DNA replication and cell division. By inhibiting their activity, MLN576 induces DNA damage and prevents the proliferation of cancer cells. The compound stabilizes the topoisomerase-DNA complex, leading to the formation of protein-DNA complexes that interfere with DNA replication .
Comparison with Similar Compounds
XR5944 (MLN944): Another phenazine derivative with dual topoisomerase inhibition.
DACA: A compound known for its topoisomerase inhibition properties.
TAS-103: A dual inhibitor of topoisomerase I and II.
F11782 (Tafluposide): Known for its dual topoisomerase inhibition .
Uniqueness of MLN576: MLN576 stands out due to its potent activity against a broad spectrum of tumor cell lines and its ability to overcome drug resistance mechanisms. Its dual inhibition of topoisomerase I and II makes it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
346689-77-8 |
|---|---|
Molecular Formula |
C23H24N4O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-14(13-27(2)3)24-23(28)17-8-5-9-18-22(17)26-21-16-7-6-10-20(29-4)15(16)11-12-19(21)25-18/h5-12,14H,13H2,1-4H3,(H,24,28) |
InChI Key |
ACAXGYADTLFREX-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)N=C3C=CC4=C(C3=N2)C=CC=C4OC |
Isomeric SMILES |
C[C@H](CN(C)C)NC(=O)C1=C2C(=CC=C1)N=C3C=CC4=C(C3=N2)C=CC=C4OC |
Canonical SMILES |
CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)N=C3C=CC4=C(C3=N2)C=CC=C4OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-methoxybenzo(a)phenazine-11-carboxylic acid (2-(dimethylamino)-1-methylethyl)amide XR 11576 XR-11576 XR11576 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1676592.png)
